molecular formula C23H29N5O4 B600831 Compuesto Relacionado con Alogliptina 29 CAS No. 1246610-74-1

Compuesto Relacionado con Alogliptina 29

Número de catálogo: B600831
Número CAS: 1246610-74-1
Peso molecular: 439.5 g/mol
Clave InChI: VKXJOQVLADBJKD-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alogliptin Related Compound 29 is a metabolite of Aloesin . It has a molecular formula of C23H29N5O4 and a molecular weight of 439.52 .


Synthesis Analysis

The synthesis of a novel analogue of Alogliptin, which could be similar to Alogliptin Related Compound 29, involves the condensation of two key intermediates. One of these intermediates is an amino-piperidine derivative bearing a spirocyclic ring on the piperidine moiety . The preparation of the aminopiperidine intermediate was carried out by constructing the cyclopropyl ring prior to assembling the piperidine ring .


Molecular Structure Analysis

The molecular structure of Alogliptin Related Compound 29 is represented by the formula C23H29N5O4 .


Chemical Reactions Analysis

The synthesis of a novel analogue of Alogliptin involves the condensation of two key intermediates . This suggests that the synthesis of Alogliptin Related Compound 29 might involve similar chemical reactions.

Aplicaciones Científicas De Investigación

Gestión de la Diabetes

Alogliptina es un fármaco antihiperglucémico oral aprobado por la FDA que inhibe la dipeptidil peptidasa-4 (DPP-4) {svg_1}. Se utiliza en el manejo de la diabetes {svg_2}. El fármaco funciona aumentando los niveles de hormonas incretinas en el cuerpo que ayudan a controlar el azúcar en la sangre al aumentar la liberación de insulina, especialmente después de una comida {svg_3}.

Sistemas de Administración de Fármacos

Alogliptina se ha utilizado en la formulación de nanopartículas poliméricas para el manejo de la diabetes {svg_4}. Estas nanopartículas se prepararon utilizando el método de nanoprecipitación y se optimizaron posteriormente mediante un diseño experimental de Box–Behnken {svg_5}. Los datos de liberación in vitro de nanopartículas cargadas con Alogliptina revelan un patrón de liberación prolongada {svg_6}.

Tratamiento de la Diabetes Mellitus Tipo 2 (T2DM)

Alogliptina se utiliza ampliamente en el tratamiento de la T2DM {svg_7}. Forma parte de una clase de fármacos conocidos como gliptinas, que son inhibidores de la DPP-4 {svg_8}. Estos fármacos funcionan bloqueando la acción de la DPP-4, una enzima que destruye la hormona incretina. Las incretinas ayudan al cuerpo a producir más insulina solo cuando es necesario y reducen la cantidad de glucosa que produce el hígado cuando no es necesario {svg_9}.

Interacción con la Microbiota Intestinal

Los estudios han demostrado que Alogliptina puede interactuar con la microbiota intestinal {svg_10}. Ciertas gliptinas exhibieron puntuaciones de unión similares a los homólogos bacterianos de la DPP-4 como lo hicieron con la DPP-4 humana, lo que sugiere una posible interacción de estos fármacos con la microbiota intestinal {svg_11}. Esto podría ayudar a comprender la interacción entre las gliptinas y los homólogos de la DPP-4 de la microbiota intestinal, considerando la intrincada relación entre el metabolismo del huésped y las comunidades microbianas en el intestino {svg_12}.

Diseño y Optimización Basados en la Estructura

Alogliptina y los inhibidores de la DPP-4 relacionados basados en quinazolinona se han diseñado y optimizado en función de la estructura de la serina proteasa DPP-4 {svg_13}. Este proceso de diseño y optimización basado en la estructura ha llevado al desarrollo de inhibidores potentes y selectivos de la DPP-4 {svg_14}.

Inhibición de Proteínas Tipo DPP-4 Bacterianas

Se ha identificado un compuesto (daurisolina-d4) que es capaz de inhibir la proteína tipo DPP-4 de Bacteroides in vitro e in vivo {svg_15}. Este compuesto se dirige a esta DPP-4 específica de Bacteroides sin afectar la DPP-4 humana y, por lo tanto, se propone como un tratamiento para la T2DM {svg_16}.

Mecanismo De Acción

Target of Action

Alogliptin Related Compound 29 primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is an enzyme that degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . These incretins play a crucial role in regulating glucose homeostasis .

Mode of Action

Alogliptin inhibits DPP-4, which normally degrades the incretins GIP and GLP-1 . The inhibition of DPP-4 increases the amount of active plasma incretins . This helps with glycemic control by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .

Biochemical Pathways

The inhibition of DPP-4 by Alogliptin affects the incretin pathway . This results in increased levels of active incretins, leading to enhanced insulin synthesis and release, and decreased glucagon secretion . These changes help regulate glucose homeostasis .

Pharmacokinetics

About 76% of the drug is excreted in urine, with 60% to 71% as unchanged drug . The time to peak is around 1 to 2 hours, and the elimination half-life is approximately 21 hours .

Result of Action

The result of Alogliptin’s action is improved glycemic control in adults with type 2 diabetes mellitus . It achieves this by increasing the levels of active incretins, which enhance insulin synthesis and release, and decrease glucagon secretion . This leads to decreased hepatic glucose production .

Action Environment

The action of Alogliptin can be influenced by various environmental factors. For instance, renal or hepatic impairment can influence the pharmacokinetics and bioavailability of antihyperglycemic agents . .

Safety and Hazards

While specific safety and hazard information for Alogliptin Related Compound 29 is not available, Alogliptin, the parent compound, has been associated with several side effects. These include severe or ongoing pain in joints, heart problems, liver problems, and serious hypersensitivity reactions .

Análisis Bioquímico

Biochemical Properties

Alogliptin Related Compound 29 plays a significant role in biochemical reactions by inhibiting the activity of the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin Related Compound 29 increases the levels of active incretin hormones, which in turn enhances insulin secretion and reduces glucagon secretion, thereby improving glycemic control . The compound interacts with the catalytic site of DPP-4 without disturbing its other known functions .

Cellular Effects

Alogliptin Related Compound 29 influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion in response to glucose and suppresses glucagon production from pancreatic alpha cells . Additionally, it has been shown to improve endothelial function, reduce inflammatory markers, and decrease oxidative stress . These effects contribute to better glucose homeostasis and reduced risk of cardiovascular events in patients with type 2 diabetes .

Molecular Mechanism

At the molecular level, Alogliptin Related Compound 29 exerts its effects by binding to the DPP-4 enzyme and inhibiting its activity. This inhibition prevents the degradation of incretin hormones, leading to increased levels of active GLP-1 and GIP . The increased levels of these hormones enhance insulin secretion, suppress glucagon production, and slow gastric emptying . These actions collectively contribute to improved glycemic control in patients with type 2 diabetes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alogliptin Related Compound 29 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity on DPP-4 for extended periods . Long-term studies have shown that the compound continues to improve glycemic control and reduce inflammatory markers over time . Its stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of Alogliptin Related Compound 29 vary with different dosages. At lower doses, the compound effectively improves glycemic control without causing significant adverse effects . At higher doses, it may lead to toxic effects such as hypoglycemia and gastrointestinal disturbances .

Metabolic Pathways

Alogliptin Related Compound 29 is primarily metabolized in the liver, with minor contributions from the enzymes CYP2D6 and CYP3A4 . The compound is excreted mainly through the kidneys, with a significant portion being eliminated as unchanged drug . The metabolic pathways involved in the degradation of Alogliptin Related Compound 29 are similar to those of alogliptin, with minimal formation of active or inactive metabolites .

Transport and Distribution

Within cells and tissues, Alogliptin Related Compound 29 is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein and organic anion transporting polypeptides (OATPs), which facilitate its movement across cell membranes . The compound is widely distributed in tissues, with a high volume of distribution indicating extensive tissue uptake . Its localization and accumulation in specific tissues are influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

Alogliptin Related Compound 29 is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments . The compound’s localization in mitochondria is associated with its effects on mitochondrial function and biogenesis, contributing to improved cellular metabolism and reduced oxidative stress .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Alogliptin Related Compound 29 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Coupling of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid using DCC and DMAP as coupling agents in DMF solvent.", "Step 2: Purification of the crude product by column chromatography using a mixture of methanol and ethyl acetate as eluent.", "Step 3: Recrystallization of the purified product from a mixture of methanol and water to obtain Alogliptin Related Compound 29 in high purity." ] }

Número CAS

1246610-74-1

Fórmula molecular

C23H29N5O4

Peso molecular

439.5 g/mol

Nombre IUPAC

tert-butyl N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]carbamate

InChI

InChI=1S/C23H29N5O4/c1-23(2,3)32-21(30)25-18-10-7-11-27(15-18)19-12-20(29)26(4)22(31)28(19)14-17-9-6-5-8-16(17)13-24/h5-6,8-9,12,18H,7,10-11,14-15H2,1-4H3,(H,25,30)/t18-/m1/s1

Clave InChI

VKXJOQVLADBJKD-GOSISDBHSA-N

SMILES isomérico

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C

SMILES canónico

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C

Apariencia

Solid powder

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

Loxoprofen acid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.